molecular formula C15H13N3S B581529 5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine CAS No. 1255574-36-7

5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B581529
M. Wt: 267.35
InChI Key: FRSLWDFUGLTQLL-UHFFFAOYSA-N
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Description

The compound “5-(4’-Methyl-[1,1’-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring is a biphenyl group, which consists of two benzene rings connected by a single bond, and one of the benzene rings has a methyl group attached .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the thiadiazole and biphenyl groups. The 3D structure of the molecule could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiadiazole ring and the biphenyl group could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the thiadiazole ring could potentially make the compound more polar, while the biphenyl group could contribute to its hydrophobicity .

Scientific Research Applications

Nematicidal and Antimicrobial Activity

A study reported the synthesis of a new series of 1,3,4-thiadiazol derivatives assayed for nematicidal activity against Ditylenchus myceliophagus and Caenorhabditis elegans. These compounds also showed appreciable antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against several fungal organisms, suggesting potential for further development as antimicrobial agents (Reddy et al., 2010).

Spectral, X-ray, and DFT Studies

Another research focused on the synthesis and characterization of 1,3,4-thiadiazol derivatives, highlighting their structural stability and potential applications in materials science, as deduced from spectral, X-ray diffraction, and density functional theory (DFT) studies (Dani et al., 2013).

Antiproliferative and Antimicrobial Properties

The biological activities of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were investigated, revealing high DNA protective ability against oxidative damage and strong antimicrobial activity. These findings suggest the potential use of these compounds in developing therapies for cancer and bacterial infections (Gür et al., 2020).

Anti-inflammatory Agents

Compounds synthesized with a 1,3,4-thiadiazol scaffold demonstrated significant anti-inflammatory and analgesic activities, suggesting their potential as therapeutic agents for inflammatory diseases (Bhati et al., 2008).

Antitubercular Agents

A novel series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines containing N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moieties demonstrated good anti-leishmanial activity, indicating potential as antitubercular agents (Tahghighi et al., 2012).

Fluorescence Effects and Spectroscopic Studies

Research on the fluorescence effects of 1,3,4-thiadiazol derivatives in aqueous solutions has contributed to a better understanding of the molecular aggregation and amino group position on fluorescence behavior, with implications for the development of fluorescent probes and materials science (Matwijczuk et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety measures should be taken when handling it to avoid exposure .

properties

IUPAC Name

5-[4-(4-methylphenyl)phenyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14-17-18-15(16)19-14/h2-9H,1H3,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSLWDFUGLTQLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682052
Record name 5-(4'-Methyl[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine

CAS RN

1255574-36-7
Record name 1,3,4-Thiadiazol-2-amine, 5-(4′-methyl[1,1′-biphenyl]-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255574-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4'-Methyl[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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